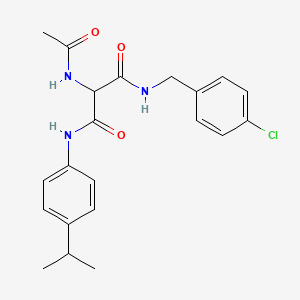

2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide

Description

2-(Acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide is a malonamide derivative featuring an acetylated amino group, a para-chlorobenzyl substituent at the N1 position, and a para-isopropylphenyl group at the N3 position. Its molecular formula is C₂₁H₂₃ClN₃O₃, with a molecular weight of 416.88 g/mol.

Properties

IUPAC Name |

2-acetamido-N-[(4-chlorophenyl)methyl]-N'-(4-propan-2-ylphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3/c1-13(2)16-6-10-18(11-7-16)25-21(28)19(24-14(3)26)20(27)23-12-15-4-8-17(22)9-5-15/h4-11,13,19H,12H2,1-3H3,(H,23,27)(H,24,26)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJZZANTQQUPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide typically involves the following steps:

Benzylation: The 4-chlorobenzyl group is introduced via a benzylation reaction, often using 4-chlorobenzyl chloride as the benzylating agent.

Coupling with Malonamide: The final step involves coupling the acetylated and benzylated intermediates with malonamide under suitable conditions, such as the presence of a base and a coupling reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent positions and functional groups significantly differentiate this compound from analogs. Key comparisons include:

Substituent Position and Electronic Effects

- Chlorine Position: The target compound’s 4-chlorobenzyl group contrasts with the 2-chlorobenzyl group in 2-(acetylamino)-N1-(2-chlorobenzyl)-N3-(4-methoxyphenyl)malonamide (, CAS 551921-05-2).

- N3 Substituent : The 4-isopropylphenyl group introduces greater hydrophobicity compared to the 4-methoxyphenyl group in the analog from . This may improve membrane permeability but reduce aqueous solubility .

Molecular Weight and Bioavailability

Data Table: Structural and Property Comparison

Research Implications and Limitations

- Structural Insights : The para-substituted chlorine and isopropyl groups in the target compound likely optimize steric and electronic effects for specific applications, though experimental validation is required.

- Knowledge Gaps: Limited data on the target compound’s synthesis, stability, and biological activity necessitate further studies.

Biological Activity

The compound 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.82 g/mol. Its structure includes an acetylamino group, a chlorobenzyl moiety, and an isopropylphenyl substituent, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of related compounds were evaluated against various gram-positive bacteria and mycobacteria. The results indicated that certain derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | MRSA | 0.25 µg/mL |

| Compound C | E. faecalis | 1 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that several derivatives of malonamide compounds exhibit selective toxicity towards tumor cells while sparing normal cells. For example, the cytotoxic profile showed that some derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents .

Table 2: Cytotoxicity Profiles

| Compound Name | Cancer Cell Line | IC50 (µM) | Normal Cell Line IC50 (µM) |

|---|---|---|---|

| Compound A | MCF-7 | 5 | >50 |

| Compound B | HeLa | 10 | >50 |

| Compound C | A549 | 7 | >50 |

Structure-Activity Relationships (SAR)

The introduction of halogen atoms, such as chlorine in the benzyl group, has been shown to enhance antibacterial activity by increasing lipophilicity and modifying electronic properties of the molecule . The presence of isopropyl groups also contributes to the overall biological efficacy by providing steric hindrance that may enhance binding affinity to biological targets.

Case Studies

- Study on Cinnamic Anilides : A study evaluating a series of cinnamic anilides, which share structural similarities with malonamides, found that compounds with halogen substitutions displayed improved antibacterial properties against Mycobacterium tuberculosis and other pathogens .

- Evaluation of Anticancer Activity : Another investigation into the cytotoxic effects of various malonamide derivatives indicated promising results against multiple cancer cell lines, suggesting a potential pathway for drug development targeting specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.